1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine
Overview
Description
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine is a chemical compound notable for its potential biological activities, particularly in the realms of neuropharmacology and inflammation. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
The compound features a piperidine core, characterized by a six-membered ring containing nitrogen, with a methylsulfonyl group attached to an ethyl chain. Its molecular formula is , and it has a molecular weight of approximately 214.71 g/mol . The unique structure of this compound suggests it may interact with various biological targets, enhancing its pharmacological profile.
Pharmacological Effects
Research indicates that compounds containing piperidine structures often exhibit significant biological activity, including:
- Analgesic Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems involved in pain modulation, potentially making it a candidate for pain management therapies .
- Anti-inflammatory Properties : The presence of the methylsulfonyl group may enhance anti-inflammatory effects, which are critical in treating conditions such as arthritis and other inflammatory diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, initial findings suggest that it may interact with receptors in the central nervous system (CNS), influencing mood regulation and pain perception .
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit various degrees of efficacy against cancer cells and inflammatory pathways. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in various cancer types .
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound A | Breast Cancer Cells | 18 | Moderate efficacy |
Compound B | Lung Cancer Cells | 15 | Significant inhibition |
This compound | Pain Modulation | TBD | Potential analgesic |
Case Studies
A notable case study involved the synthesis and evaluation of piperidine derivatives, where compounds structurally related to this compound were assessed for their anti-pyroptotic activity, indicating potential applications in inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.
- Substitution Reactions : Introducing the methylsulfonyl group at the ethyl position through nucleophilic substitution methods.
- Purification : Employing chromatography techniques to obtain high purity yields.
Future Directions
Further studies are warranted to elucidate the specific receptor interactions and their implications for therapeutic use. Investigating the pharmacokinetics and long-term effects of this compound will be crucial in determining its viability as a pharmaceutical agent.
Properties
IUPAC Name |
1-(2-methylsulfonylethyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)7-6-10-4-2-8(9)3-5-10/h8H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALGAOIRWPAJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920111-82-6 | |
Record name | 1-(2-methanesulfonylethyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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